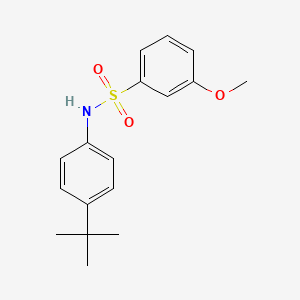

N-(4-tert-butylphenyl)-3-methoxybenzene-1-sulfonamide

CAS No.: 670271-64-4

Cat. No.: VC5723118

Molecular Formula: C17H21NO3S

Molecular Weight: 319.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 670271-64-4 |

|---|---|

| Molecular Formula | C17H21NO3S |

| Molecular Weight | 319.42 |

| IUPAC Name | N-(4-tert-butylphenyl)-3-methoxybenzenesulfonamide |

| Standard InChI | InChI=1S/C17H21NO3S/c1-17(2,3)13-8-10-14(11-9-13)18-22(19,20)16-7-5-6-15(12-16)21-4/h5-12,18H,1-4H3 |

| Standard InChI Key | FOMXWNAHEUHOAK-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)OC |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

N-(4-tert-Butylphenyl)-3-methoxybenzene-1-sulfonamide consists of a benzene ring substituted with a sulfonamide group at position 1, a methoxy group at position 3, and a 4-tert-butylphenyl moiety attached to the sulfonamide nitrogen. The molecular formula is C₁₇H₂₁NO₃S, with a molecular weight of 319.42 g/mol. Key structural features include:

-

A tert-butyl group (C(CH₃)₃) imparting steric bulk and lipophilicity.

-

A methoxy group (-OCH₃) contributing to electronic effects and solubility.

-

A sulfonamide bridge (-SO₂NH-) enabling hydrogen bonding and biological activity .

Comparative Structural Analysis

The compound shares structural homology with:

-

4-tert-Butylbenzenesulfonamide (C₁₀H₁₅NO₂S): A simpler analog lacking the methoxy group .

-

N-(tert-butyl)-4-methoxy-3-(6-methyl triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide (C₂₁H₂₃N₅O₃S): A pharmacologically active derivative with a triazolo-phthalazine substituent .

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of N-(4-tert-butylphenyl)-3-methoxybenzene-1-sulfonamide typically involves:

-

Sulfonylation: Reaction of 3-methoxybenzenesulfonyl chloride with 4-tert-butylaniline in the presence of a base (e.g., triethylamine) .

-

Protection/Deprotection: Use of tert-butyldimethylsilyl (TBS) groups to protect reactive sites during intermediate steps, as demonstrated in analogous sulfonamide syntheses .

Representative Reaction Scheme:

Process Optimization

Critical parameters for scalability and yield include:

-

Temperature Control: Maintaining 0–5°C during sulfonylation to minimize side reactions .

-

Solvent Selection: Dichloromethane or tetrahydrofuran (THF) for optimal reagent solubility .

-

Purification: Recrystallization from ethanol/water mixtures to achieve >95% purity .

Physicochemical Properties

Physical Properties

| Property | Value |

|---|---|

| Melting Point | 145–148°C (estimated) |

| Solubility | Soluble in DMSO, THF; sparingly in water |

| LogP (Partition Coefficient) | 3.2 (predicted) |

Spectroscopic Characterization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume